1-N-Cbz-3-(methylaminomethyl)azetidine CAS number 1824267-06-2
1-N-Cbz-3-(methylaminomethyl)azetidine CAS number 1824267-06-2
An In-Depth Technical Guide to 1-N-Cbz-3-(methylaminomethyl)azetidine: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular frameworks that impart superior pharmacological and physicochemical properties is a constant endeavor. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has risen to prominence as a "privileged" structure.[1][2] Its unique combination of conformational rigidity, metabolic stability, and its ability to project substituents into distinct vectors in three-dimensional space makes it an invaluable asset in drug design.[2][3]
This technical guide focuses on 1-N-Cbz-3-(methylaminomethyl)azetidine (CAS Number: 1824267-06-2), a functionalized building block that embodies the strategic advantages of the azetidine core. The molecule is comprised of three key components: the strained azetidine ring , a versatile (methylaminomethyl) side chain at the 3-position, and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. The Cbz group is instrumental, offering robust protection during synthetic manipulations while allowing for chemoselective removal, thereby enabling late-stage functionalization of the azetidine nitrogen.[4][5]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's properties, a validated, logical synthetic strategy, and a discussion of its potential applications, underpinned by established scientific principles and methodologies.
Part 1: Physicochemical and Structural Properties
The strategic value of 1-N-Cbz-3-(methylaminomethyl)azetidine originates from its distinct structural and chemical attributes. The four-membered azetidine ring is conformationally constrained yet more stable than its three-membered aziridine counterpart, providing a rigid scaffold that can minimize the entropic penalty upon binding to a biological target.[1][6] The Cbz group introduces a planar amide-like structure, while the methylaminomethyl side chain offers a flexible, basic site for interaction or further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1824267-06-2 | [7] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [7] |
| Molecular Weight | 234.29 g/mol | [7] |
| SMILES | CNCC1CN(C(OCC2=CC=CC=C2)=O)C1 | [7] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Inferred |
| pKa (most basic) | ~9.5 (Predicted for secondary amine) | ChemAxon Prediction |
| cLogP | 1.45 (Predicted) | ChemAxon Prediction |
Part 2: Synthesis and Reactivity
Conceptual Synthetic Strategy
The most efficient synthesis begins with a commercially available, orthogonally protected azetidine precursor, such as tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. The strategy involves sequential N-methylation and a protecting group swap to install the Cbz group. This approach ensures high yields and operational simplicity.
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a self-validating system, as each step employs a widely recognized and reliable transformation in organic synthesis.
Step 1: Reductive Amination to form 1-Boc-3-(methylaminomethyl)azetidine
-
Rationale: Reductive amination is a highly efficient and mild method for the selective methylation of primary amines without over-alkylation. Sodium triacetoxyborohydride is a gentle reducing agent suitable for this transformation.
-
Procedure:
-
Dissolve 1-Boc-3-(aminomethyl)azetidine (1.0 equiv.) in dichloromethane (DCM).
-
Add aqueous formaldehyde (1.1 equiv., 37% solution) to the mixture.
-
Stir for 1 hour at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction for 12-18 hours at room temperature. Monitor completion by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Boc Deprotection
-
Rationale: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, allowing for its clean removal without affecting the future Cbz group.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 equiv.) in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA, 10 equiv.) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the solvent in vacuo to obtain the crude amine salt, which is often used directly in the next step.
-
Step 3: N-Cbz Protection
-
Rationale: This step introduces the final Cbz protecting group onto the more nucleophilic secondary azetidine nitrogen. Schotten-Baumann conditions (an organic base in a biphasic system) are ideal for this acylation.[11]
-
Procedure:
-
Suspend the amine salt from Step 2 (1.0 equiv.) in DCM and water.
-
Cool the mixture to 0°C in an ice bath.
-
Add a base such as sodium carbonate or triethylamine (2.5 equiv.) to neutralize the salt and create basic conditions.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to yield pure 1-N-Cbz-3-(methylaminomethyl)azetidine.
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Key Reactions: The Utility of the Cbz Group
The primary synthetic value of the Cbz group on the azetidine nitrogen is its orthogonality to many other protecting groups, allowing for its selective removal to unmask the ring nitrogen for further functionalization.[4][12]
Protocol: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Causality: Catalytic hydrogenolysis is the preferred method for Cbz removal as it proceeds under neutral, mild conditions and produces only toluene and carbon dioxide as byproducts, simplifying purification.[5][11] The palladium catalyst facilitates the cleavage of the benzylic C-O bond.
-
Procedure:
-
Dissolve the N-Cbz protected azetidine (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-stage therapeutic but rather a versatile building block. Its value lies in the combination of its constituent parts, which can be strategically employed in drug design.
-
The Azetidine Scaffold as a Bioisostere: The rigid azetidine core is an excellent bioisosteric replacement for more common motifs like piperidine, morpholine, or gem-dimethyl groups.[13] This substitution can lead to significant improvements in key drug properties:
-
Metabolic Stability: The strained ring can block sites of metabolism.[3]
-
Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving solubility compared to carbocyclic analogs.[13]
-
Three-Dimensionality (sp³-character): Increasing the sp³ fraction of a molecule is a modern strategy to improve clinical success rates, and azetidines are ideal for this purpose.[3]
-
-
CNS-Active Compound Development: The azetidine scaffold is frequently found in compounds targeting the central nervous system (CNS).[14] Its rigid structure allows for precise orientation of pharmacophores, enhancing selectivity for receptors such as nicotinic acetylcholine (nAChR) and NMDA receptors.[14] The methylaminomethyl side chain of the title compound provides a key interaction point (a hydrogen bond donor/acceptor and a basic center) common in many CNS ligands.
-
Vectors for Library Synthesis: The molecule provides two key points for diversification. The secondary amine on the side chain can be readily acylated or alkylated. More importantly, after Cbz deprotection, the azetidine nitrogen can be functionalized, allowing for the exploration of structure-activity relationships (SAR) around the core.[12]
Part 4: Handling, Storage, and Characterization
-
Safety and Handling: Based on data for structurally related compounds like 1-Boc-3-((methylamino)methyl)azetidine, this molecule should be handled with care.[15] It is likely to be harmful if swallowed and may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. The supplier notes that cold-chain transportation may be required, suggesting that long-term storage at refrigerated temperatures (2-8°C) is advisable to ensure stability.[7]
-
Analytical Characterization: The structure of the compound can be unequivocally confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), complex multiplets for the azetidine ring protons (~3.5-4.0 ppm), and a singlet for the N-methyl group (~2.4 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon of the carbamate (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and carbons of the azetidine ring and methyl group.[16][17]
-
Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ would be observed at m/z 235.14.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate group would be a defining feature.
-
Conclusion
1-N-Cbz-3-(methylaminomethyl)azetidine represents more than just a single chemical entity; it is a strategically designed building block that leverages the advantageous properties of the azetidine scaffold. Its true value is realized through the synthetic versatility afforded by the orthogonal Cbz protecting group, which opens the door to the creation of diverse and complex molecular architectures. For researchers engaged in the design of next-generation therapeutics, this compound offers a reliable starting point to introduce a conformationally constrained, sp³-rich core, enabling the systematic exploration of chemical space and the optimization of drug candidates across a spectrum of diseases.
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